![molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3](/img/structure/B1403164.png)

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Vue d'ensemble

Description

“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

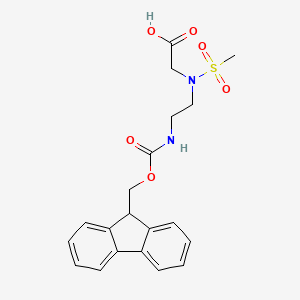

The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.Molecular Structure Analysis

The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .Applications De Recherche Scientifique

Cancer Treatment

Specific Scientific Field

This compound is used in the field of Cancer Research .

Application Summary

The compound is used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed, and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Fluorescent Molecules

Specific Scientific Field

This compound is used in the field of Materials Science and Biological Interactions .

Application Summary

A family of pyrazolo [1,5- a ]pyrimidines (PPs) 4a–g has been identified as strategic compounds for optical applications due to several key characteristics .

Methods of Application

These compounds were identified due to their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .

Results or Outcomes

The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Specific Scientific Field

This compound is used in the field of Pharmaceutical Research .

Application Summary

The compound is used as a Discoidin Domain Receptor 1 (DDR1) inhibitor . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. Pharmaceutical companies are interested in DDR1 because it is implicated in numerous diseases.

Methods of Application

The compound was discovered and optimized as a novel selective and orally bioavailable DDR1 inhibitor .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Antimicrobial Activity

Specific Scientific Field

This compound is used in the field of Microbiology .

Application Summary

The compound has been synthesized and evaluated for its in vitro inhibitory activity against various strains of bacteria and fungi .

Methods of Application

The newly synthesized heterocycles were screened for their in vitro inhibitory activity against three strains of bacteria (Escherichia coli, Staphylococcus aureus, and Bacillus cereus) and three strains of fungi (Penicillium sp., Aspergillus fumigatus, and Syncephalastrum sp.) .

Results or Outcomes

Fluorogenic Heterocyclic Compounds

Application Summary

A family of pyrazolo [1,5- a ]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics .

Results or Outcomes

In Vitro Cytotoxic Activity

Application Summary

The newly synthesized compounds were evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .

Methods of Application

The specific methods of application are not provided in the source .

Orientations Futures

The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .

Propriétés

IUPAC Name |

2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXDNNUBFOGQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)